molecular formula C14H12N2OS B3319459 6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine CAS No. 1125451-65-1

6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine

Cat. No.: B3319459
CAS No.: 1125451-65-1
M. Wt: 256.32
InChI Key: ORSQAUGFDQSURH-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine (CAS 1125451-65-1) is a premium small molecule building block of significant interest in medicinal chemistry and drug discovery. This benzothiazole derivative, with a molecular formula of C14H12N2OS and a molecular weight of 256.32 g/mol, is synthesized via Suzuki coupling of 2-amino-6-bromobenzothiazole with (2-methoxyphenyl)boronic acid using Pd(dppf)Cl₂·CH₂Cl₂ as a catalyst . Its structure combines a benzothiazole core with a 2-methoxyphenyl substituent, which is crucial for its physicochemical properties and biological activity. Researchers value this compound as a key intermediate in developing therapeutics targeting imatinib-resistant BCR-ABL mutants in chronic myeloid leukemia, highlighting its direct relevance in oncology research . Furthermore, derivatives of the benzothiazole scaffold have demonstrated promising antimicrobial activity in scientific studies, showing efficacy against strains like Staphylococcus aureus and potential for inhibiting bacterial biofilm formation . The broader benzothiazole class is also known for other pharmacological activities, including anti-inflammatory effects and neuroprotective properties . This product is provided with a minimum purity of ≥98% . It is intended for Research Use Only and is not intended for diagnostic or therapeutic human or veterinary use. Proper handling procedures should be followed, and it should be stored sealed in a dry environment, at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methoxyphenyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-12-5-3-2-4-10(12)9-6-7-11-13(8-9)18-14(15)16-11/h2-8H,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSQAUGFDQSURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with 2-methoxybenzaldehyde. The reaction is carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Applications

Building Block in Synthesis:
The compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science.

Dyes and Pigments:
Due to its chromophoric properties, 6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine is also explored for applications in developing dyes and pigments. This is particularly relevant in industries focused on textiles and coatings, where color stability and vibrancy are essential.

Biological Applications

Antimicrobial Activity:
Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has been investigated for its potential to inhibit bacterial biofilm formation, particularly against Pseudomonas aeruginosa, a common cause of hospital-acquired infections .

Anticancer Properties:
The compound has shown promise as an anticancer agent. Its mechanism involves the inhibition of topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells. Studies have reported its effectiveness against several cancer cell lines, suggesting its potential for therapeutic use .

Anti-inflammatory Effects:
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It modulates signaling pathways involved in inflammation, which could be beneficial in treating inflammatory diseases .

Case Studies

Case Study 1: Antibacterial Activity Against Pseudomonas aeruginosa
In a recent study, derivatives of benzothiazole were synthesized and evaluated for their ability to inhibit biofilm formation by Pseudomonas aeruginosa. The compound demonstrated significant synergy with conventional antibiotics, enhancing their efficacy against resistant strains .

Case Study 2: Anticancer Efficacy
A series of experiments assessed the anticancer effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting strong potential for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it may inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death. Additionally, it can modulate signaling pathways involved in inflammation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Position Matters :

  • The 2-methoxyphenyl group in the parent compound confers specificity for BCR-ABL mutants , whereas the 4-methoxyphenyl analogue (3c) shows superior urease inhibition (IC₅₀ = 28.57 μg/mL) compared to the phenyl-substituted 3e (IC₅₀ = 26.35 μg/mL) .
  • Electron-Withdrawing Groups : The 3,5-bis(trifluoromethyl)phenyl substituent in 3d enhances nitric oxide scavenging (67% activity) due to increased electron-withdrawing effects .

Therapeutic Diversity :

  • FTO4 (2-methoxypyrimidin-5-yl) inhibits m6A-RNA demethylase FTO, suppressing glioblastoma stem cell self-renewal .
  • Riluzole (6-trifluoromethoxy) is repurposed as a 17β-HSD10 inhibitor for Alzheimer’s disease, highlighting scaffold versatility .

COX Inhibition : Derivatives G10 and G11 exhibit potent COX-1/COX-2 inhibition (IC₅₀ = 5.0–10 μM), outperforming diclofenac in preclinical models .

Key Insights:
  • Suzuki Coupling Dominance : Most aryl-substituted derivatives (e.g., 3c, 3d, FTO4) are synthesized via Pd-catalyzed Suzuki cross-coupling, ensuring regioselectivity and scalability .
  • Alternative Routes : Riluzole is synthesized via bromine-mediated cyclization of 4-(trifluoromethoxy)aniline, emphasizing the role of halogenation in introducing electron-withdrawing groups .

Pharmacological and Physicochemical Properties

  • Water Solubility: Methoxy groups (e.g., 2- or 4-methoxyphenyl) enhance solubility compared to nonpolar substituents like phenyl .
  • Metabolic Stability : Trifluoromethyl and trifluoromethoxy groups in 3d and riluzole improve metabolic stability by resisting oxidative degradation .
  • Binding Affinity : Molecular docking studies reveal that the 2-methoxyphenyl group in the parent compound optimally fits the BCR-ABL mutant binding pocket, while bulkier substituents (e.g., 3,5-bis(trifluoromethyl)phenyl) may hinder binding .

Biological Activity

6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core substituted with a 2-methoxyphenyl group. This structural configuration is known to influence its biological properties, particularly in terms of enzyme inhibition and interaction with cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies indicate that compounds with similar structures often exhibit:

  • Inhibition of Enzymes : Many thiazole derivatives act as inhibitors for enzymes involved in various metabolic pathways, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.
  • Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, providing neuroprotective effects against oxidative stress.

Anticancer Activity

Recent research has highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AMDA-MB-231 (Breast)10.5
Compound BA172 (Glioblastoma)8.3
Compound CB16F10 (Melanoma)12.0

These results indicate that the compound could potentially inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

In vitro studies have demonstrated that this compound exhibits neuroprotective properties by reducing neuronal cell death induced by oxidative stress. The compound's antioxidant capacity was assessed using the DPPH assay, revealing a significant reduction in free radical levels compared to control groups.

Case Studies

  • Alzheimer's Disease Models : In a study involving PC12 cells exposed to H₂O₂, treatment with this compound resulted in a 53% reduction in cell death compared to untreated controls, indicating its potential as a therapeutic agent for neurodegenerative diseases.
  • Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary findings suggest moderate activity against Gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent.

Q & A

Basic Synthesis: What are the established methodologies for synthesizing 6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine?

The synthesis typically involves cyclization of substituted anilines with sodium thiocyanate in the presence of bromine/glacial acetic acid. For example, 6-substituted benzo[d]thiazol-2-amines can be prepared by reacting 2-methoxyaniline derivatives with sodium thiocyanate under acidic conditions, followed by purification via recrystallization . Optimization of reaction time (e.g., 16 hours) and solvent choice (e.g., ethanol for recrystallization) is critical for high yields (>90%). Variations in substituent placement (e.g., methoxy groups) require adjustments in stoichiometry and temperature .

Basic Characterization: What analytical techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

  • HRMS (High-Resolution Mass Spectrometry) : To confirm molecular formula (e.g., C₁₃H₁₀N₂OS) and isotopic patterns .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.8 ppm) and NH₂ signals (δ ~7.3 ppm) validate the benzothiazole core .
  • IR Spectroscopy : Peaks at ~1620 cm⁻¹ (C=N stretch) and ~1247 cm⁻¹ (C-O of methoxy) confirm functional groups .
  • Melting Point Analysis : Consistency with literature values (e.g., 156–158°C) ensures purity .

Intermediate Bioactivity Evaluation: How can researchers design assays to evaluate antimicrobial or anticancer activity of this compound?

  • Antimicrobial Assays : Use standardized protocols (e.g., broth microdilution) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are compared to controls like ampicillin .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, Hep-G2). For example, Pd(II)/Pt(II) complexes of benzo[d]thiazol-2-amine derivatives show IC₅₀ values as low as 1.5 μM .
  • DNA Binding Studies : Fluorescence quenching and viscosity assays (e.g., using Fish Sperm DNA) assess intercalation potential .

Advanced Synthesis: How can reaction conditions be optimized for synthesizing hydrazinyl derivatives of this compound?

  • Solvent Choice : Replace methanol with ethylene glycol to improve hydrazine reactivity, increasing yields from 59% to 76% .
  • Catalyst Use : Add HCl (1.0 equivalent) to facilitate hydrazine coupling. Excess hydrazine (5 equivalents) ensures complete conversion .
  • Scale-Up : For gram-scale synthesis, maintain reflux conditions (e.g., 150°C for 10 hours) and use water for precipitation to avoid column chromatography .

Data Contradiction Analysis: How should discrepancies in biological activity data across studies be addressed?

  • Dose-Response Validation : Re-test compounds at multiple concentrations (e.g., 10–100 μg/mL) to confirm IC₅₀ reproducibility .
  • Structural Confirmation : Re-analyze NMR/HRMS data to rule out impurities (e.g., unreacted aniline derivatives) .
  • Mechanistic Studies : Use docking simulations (e.g., AutoDock Vina) to compare binding affinities with urease or DNA, resolving conflicting activity reports .

Advanced Catalytic Applications: How can this compound be utilized in catalytic or mechanistic studies?

  • Reaction Mechanism Probes : Use this compound as a ligand in Pd-catalyzed Suzuki cross-coupling. Substituent effects (e.g., methoxy vs. bromine) on catalytic efficiency can be studied .
  • Reversible Reaction Analysis : Investigate its role in imine hydrolysis equilibria (e.g., via ¹H NMR kinetics) to elucidate water-mediated reaction pathways .

Structure-Activity Relationship (SAR) Studies: How do substituents on the benzothiazole core influence biological activity?

  • Electron-Withdrawing Groups : 6-Trifluoromethoxy derivatives enhance urease inhibition (IC₅₀ = 26.35 μM) due to increased electrophilicity .
  • Methoxy Positioning : 2-Methoxy groups improve DNA intercalation (Kₐₚₚ = 3.8 × 10⁶ M⁻¹) compared to 4-methoxy analogs .
  • Hydrazine Functionalization : 2-Hydrazinyl derivatives show improved antimicrobial activity (MIC = 8–16 μg/mL) via enhanced membrane penetration .

Computational Modeling: What strategies validate docking interactions of this compound with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate binding modes with urease (PDB: 4H9M) or DNA (e.g., B-DNA dodecamer) to identify key hydrogen bonds (e.g., NH₂ with Asp633) .
  • Free Energy Calculations : Use MM-PBSA to quantify binding affinities, correlating with experimental IC₅₀ values .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine
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6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine

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